Cas no 81424-61-5 (Ajmaline phenylbarbiturate)

Ajmaline phenylbarbiturate structure
Ajmaline phenylbarbiturate structure
Product name:Ajmaline phenylbarbiturate
CAS No:81424-61-5
MF:C30H34N4O5
MW:530.614767551422
CID:725249
PubChem ID:42621792

Ajmaline phenylbarbiturate Chemical and Physical Properties

Names and Identifiers

    • Ajmaline phenylbarbiturate
    • 4,6-Dihydroxy-5-phenylpyrimidin-2(5H)-one--ajmalan-17,21-diol (1/1)
    • 81424-61-5
    • (9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione
    • Ajmalan-17,21-diol, (17R,21alpha)-, mixt. with 5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • (9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione
    • DTXSID201001982
    • AJ-Pbb
    • Inchi: InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1
    • InChI Key: FQHDUMDHVKEPDU-GHRDFDGSSA-N
    • SMILES: CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Computed Properties

  • Exact Mass: 530.25292020g/mol
  • Monoisotopic Mass: 530.25292020g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 2
  • Complexity: 858
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų

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